2-Ethyl-3-hydroxybenzoic acid
Description
Significance of Substituted Hydroxybenzoic Acids in Chemical Biology and Natural Product Chemistry
Substituted hydroxybenzoic acids are a diverse group of phenolic compounds that are integral to both chemical biology and natural product chemistry. mdpi.comnih.gov These compounds, characterized by a benzoic acid core with one or more hydroxyl groups and other substituents, are widespread in nature, found in plants, fungi, bacteria, and even animals. mdpi.comppor.az Their structural diversity gives rise to a wide array of biological activities, making them a focal point of research.
In the realm of natural products, hydroxybenzoic acids are key building blocks of more complex molecules like tannins. researchgate.netresearchgate.net For instance, gallic acid is a fundamental component of hydrolysable tannins found in many plants. researchgate.netresearchgate.net Many substituted hydroxybenzoic acids isolated from natural sources have demonstrated a range of biological effects, including antimicrobial, anti-inflammatory, antioxidant, and molluscicidal properties. nih.govacs.orgrasayanjournal.co.in For example, prenylated p-hydroxybenzoic acid derivatives from Piper aduncum and Oberonia myosurus have shown notable antimicrobial and anti-inflammatory activities. nih.govacs.org
The significance of these compounds in chemical biology stems from their interactions with biological systems. They can act as enzyme inhibitors, signaling molecules, and antioxidants. mdpi.commdpi.com The number and position of hydroxyl groups on the aromatic ring, along with the nature and position of other substituents, critically influence their biological and chemical properties, a concept central to structure-activity relationship (SAR) studies. nih.govmdpi.com This makes them valuable tools for probing biological processes and serves as a basis for the development of new therapeutic agents and other bioactive compounds. mdpi.comd-nb.info The study of these natural scaffolds continues to inspire the synthesis of novel derivatives with tailored activities. d-nb.infocdnsciencepub.com
Overview of Research Focus on 2-Ethyl-3-hydroxybenzoic Acid and its Structural Analogues
Research on this compound, while not as extensive as for some other hydroxybenzoic acids, is part of a broader interest in how alkyl substitution influences the properties of the parent molecule, 3-hydroxybenzoic acid. nih.gov The introduction of an ethyl group at the 2-position alters the molecule's steric and electronic properties, which can, in turn, affect its reactivity and biological interactions.
The primary focus of research on this compound appears to be in the area of synthetic chemistry, where it can serve as an intermediate or building block for more complex molecules. lookchem.com Its structural analogues, such as other alkyl-substituted hydroxybenzoic acids, are studied to understand the systematic effects of substitution on physical and chemical properties. For example, the position of the ethyl and hydroxyl groups can significantly impact properties like acidity, solubility, and crystal packing. acs.org
Investigations into the biological activities of this compound and its close analogues are less common in publicly available literature compared to analogues like salicylic (B10762653) acid or gallic acid. However, the known biological activities of the broader class of hydroxybenzoic acids suggest that these alkylated derivatives could possess interesting and potentially useful properties that warrant further investigation. rasayanjournal.co.inresearchgate.net For instance, the study of various hydroxybenzoic acid esters has revealed significant fungicidal and other biological activities. d-nb.info The exploration of such analogues is crucial for expanding the chemical space for drug discovery and materials science.
Below is a table detailing some of the physicochemical properties of this compound:
| Property | Value | Source |
| CAS Number | 168899-32-9 | lookchem.comguidechem.comparchem.comchemscene.combldpharm.com |
| Molecular Formula | C9H10O3 | lookchem.comguidechem.comchemscene.com |
| Molecular Weight | 166.17 g/mol | parchem.comchemscene.com |
| Hydrogen Bond Donor Count | 2 | lookchem.com |
| Hydrogen Bond Acceptor Count | 3 | lookchem.com |
| Rotatable Bond Count | 2 | lookchem.com |
| Complexity | 167 | lookchem.com |
| Topological Polar Surface Area | 57.53 Ų | chemscene.com |
| LogP | 1.6528 | chemscene.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-3-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-6-7(9(11)12)4-3-5-8(6)10/h3-5,10H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGJBBOBRZDMTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578992 | |
| Record name | 2-Ethyl-3-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168899-32-9 | |
| Record name | 2-Ethyl-3-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathways and Natural Occurrence of Hydroxybenzoic Acids Precursors Relevant to 2 Ethyl 3 Hydroxybenzoic Acid
Elucidation of Aromatic Amino Acid Pathway Contributions to Hydroxybenzoic Acid Formation
The formation of HBAs is a branch-off from the primary pathway for aromatic amino acid biosynthesis. frontiersin.org In bacteria and plants, this pathway is the exclusive route to producing phenylalanine, tyrosine, and tryptophan. nih.govhebmu.edu.cnwikipedia.org By diverting intermediates from this central route, organisms can generate a wide array of secondary metabolites, including various HBAs.
The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate. nih.govwikipedia.org This pathway is fundamental for the synthesis of nearly all aromatic compounds in microbes and plants, and it is estimated that over 30% of all carbon fixed by plants is channeled through it. frontiersin.org The pathway proceeds through several key intermediates, including 3-dehydroquinate (DHQ), 3-dehydroshikimate (DHS), and shikimate itself, before culminating in the production of chorismate. nih.govwikipedia.org This final product, chorismate, stands at a critical metabolic crossroads, serving as the direct precursor for both the aromatic amino acids and various HBA isomers. researchgate.netwikipedia.orgresearchgate.net
Chorismate is a pivotal branch-point metabolite that can be enzymatically converted into different HBA isomers, each reaction catalyzed by a specific enzyme. sciepublish.comresearchgate.netwikipedia.org The formation of the 3-hydroxybenzoic acid backbone, the core of 2-Ethyl-3-hydroxybenzoic acid, is of particular relevance.
The key enzymatic transformations of chorismate into HBAs are:
3-Hydroxybenzoic Acid (3-HBA): This isomer is synthesized from chorismate by the enzyme 3-hydroxybenzoate synthase (also known as a type II chorismatase, such as Hyg5). sciepublish.comresearchgate.netnih.gov This enzyme catalyzes the conversion of chorismate to 3-HBA and pyruvate. sciepublish.com
2-Hydroxybenzoic Acid (2-HBA or Salicylic (B10762653) Acid): The biosynthesis of 2-HBA involves a two-step process. First, isochorismate synthase (like EntC) converts chorismate to isochorismate. Subsequently, isochorismate pyruvate lyase (like PchB) transforms isochorismate into salicylic acid and pyruvate. sciepublish.comresearchgate.net
4-Hydroxybenzoic Acid (4-HBA): This compound is produced in a single step from chorismate, catalyzed by chorismate pyruvate lyase (encoded by the ubiC gene). sciepublish.comwikipedia.orgnih.gov This reaction also releases pyruvate. sciepublish.com
Microbial Biosynthesis of 3-Hydroxybenzoic Acid and Related Structures
Microorganisms, particularly bacteria, are not only natural producers of HBAs but have also become premier platforms for their biotechnological production through metabolic engineering. researchgate.netnih.gov The ability to manipulate microbial genomes has enabled the high-level production of specific HBA isomers from renewable feedstocks like glucose. kobe-u.ac.jpnih.gov
Metabolically engineered strains of Escherichia coli and Corynebacterium glutamicum have been extensively developed for the production of HBAs. sciepublish.comnih.govresearchgate.net These organisms are favored due to their well-understood genetics, rapid growth, and tolerance to aromatic compounds. kobe-u.ac.jpresearchgate.net By introducing heterologous genes and modifying native pathways, researchers have successfully redirected carbon flux towards the synthesis of specific HBAs. For instance, engineered C. glutamicum strains have achieved significant titers, producing up to 19.2 g/L of 3-HBA and 12.9 g/L of 2-HBA in fed-batch fermentations. sciepublish.comkobe-u.ac.jp Similarly, recombinant E. coli has been engineered to produce 12 g/L of 4-HBA. nih.govresearchgate.net
| Microorganism | HBA Produced | Reported Titer (g/L) | Key Engineering Strategy | Reference |
|---|---|---|---|---|
| Corynebacterium glutamicum | 3-Hydroxybenzoic acid | 19.2 | Augmented shikimate pathway, deletion of HBA degradation genes, balanced expression of 3-hydroxybenzoate synthase. | sciepublish.comkobe-u.ac.jp |
| Corynebacterium glutamicum | 2-Hydroxybenzoic acid | 12.9 | Balanced expression of isochorismate synthase and isochorismate pyruvate lyase. | sciepublish.comkobe-u.ac.jp |
| Escherichia coli | 4-Hydroxybenzoic acid | 12.0 | Overexpression of feedback-insensitive DAHP synthase and chorismate pyruvate lyase. | nih.gov |
| Saccharomyces cerevisiae | 4-Hydroxybenzoic acid | 2.9 | Optimization of a chorismate-accumulating strain in a fed-batch process. | nih.gov |
| Escherichia coli Co-culture | 3-Hydroxybenzoic acid | Improved 5.3-fold over monoculture | Modular pathway engineering, separating glycerol-to-DHS and DHS-to-3HB modules into two strains. | nih.gov |
Achieving high yields of HBAs in microbial hosts requires extensive genetic manipulation and pathway engineering. nih.gov Common strategies are aimed at increasing the precursor pool, pulling flux towards the desired product, and preventing its degradation.
Key genetic modifications include:
Enhancing Precursor Supply: The carbon flux into the shikimate pathway is often a limiting factor. This is addressed by overexpressing feedback-insensitive versions of key enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. sciepublish.comnih.gov
Blocking Competing Pathways: To prevent the drainage of chorismate into aromatic amino acids, genes encoding enzymes for phenylalanine and tyrosine biosynthesis (e.g., pheA, tyrA) are often deleted. sciepublish.comkobe-u.ac.jp
Eliminating Product Degradation: Native microorganisms may possess pathways to catabolize HBAs. Deleting the genes involved in these degradation pathways is crucial for product accumulation. sciepublish.comkobe-u.ac.jp
Optimizing Enzyme Expression: The expression levels of the biosynthetic enzymes that convert chorismate to the target HBA are critical. This is often fine-tuned by testing different promoters to achieve a balanced pathway and avoid the accumulation of toxic intermediates. sciepublish.comkobe-u.ac.jp
Hydroxybenzoic acids are not merely metabolic end-products but also serve as important precursors in the biosynthesis of other microbial secondary metabolites. nih.gov This natural involvement highlights their metabolic significance and provides a rich source of enzymes for synthetic biology applications. For example, 3-HBA is utilized as a starter unit by polyketide synthases (PKS) to produce complex natural products with valuable biological activities, such as the anticancer compounds unantimycins. nih.gov In other pathways, 3-HBA is a precursor for compounds like cuevaene and xanthomonadin. nih.gov Similarly, 4-HBA is a well-known precursor for the biosynthesis of the essential respiratory cofactor ubiquinone (Coenzyme Q) in many bacteria. nih.gov The existence of these pathways confirms that microbes have evolved sophisticated mechanisms to synthesize and incorporate HBAs into a diverse array of chemical structures.
Occurrence and Biogenesis of Hydroxybenzoic Acid Derivatives in Biological Systems
Hydroxybenzoic acid derivatives are widely distributed throughout the plant, algal, bacterial, and fungal kingdoms. mdpi.com Their production is often a response to biotic or abiotic stress, serving a protective function against environmental threats such as ultraviolet radiation, pathogens, and insects. nih.gov These compounds are typically found in bound forms like esters, glycosides, or amides, and less commonly in their free form. nih.gov
The primary route for the biosynthesis of these secondary metabolites is the shikimate pathway, which begins with the precursors phosphoenolpyruvate and D-erythrose-4-phosphate and leads to the formation of aromatic amino acids like L-phenylalanine and L-tyrosine. nih.gov In higher plants, a less common route via the mevalonic acid pathway also exists. nih.gov
Presence of Hydroxybenzoic Acids as Phytochemicals
Hydroxybenzoic acids are a significant class of phytochemicals found in a wide variety of plants, including many common fruits, vegetables, and beverages. nih.govmdpi.comresearchgate.net These compounds contribute to the sensory properties of foods and are recognized for their bioactive properties. nih.gov The concentration and type of hydroxybenzoic acid can vary significantly between plant species and even within different parts of the same plant, such as seeds, skins, and leaves. mdpi.com
For instance, salicylic acid (2-hydroxybenzoic acid) is famously found in the bark of willow trees (Salix spp.). mdpi.com Gallic acid is abundant in tea leaves, grapes, and various berries, while protocatechuic acid is found in star anise and raspberries. nih.govmdpi.com p-Hydroxybenzoic acid is one of the more widespread derivatives, having been isolated from carrots, grapes, and oil palm, among many others. mdpi.com
Table 1: Selected Hydroxybenzoic Acids and Their Natural Plant Sources
| Hydroxybenzoic Acid Derivative | Common Name | Selected Natural Sources |
|---|---|---|
| 2-Hydroxybenzoic acid | Salicylic Acid | Willow bark (Salix spp.), Poplar (Populus spp.), Medlar (Mespilus germanica) mdpi.com |
| 3-Hydroxybenzoic acid | Grapefruit (Citrus paradisi), Olive oil (Olea europaea), Medlar (Mespilus germanica) mdpi.com | |
| 4-Hydroxybenzoic acid | p-Hydroxybenzoic acid | Carrots (Daucus carota), Grapes (Vitis vinifera), Oil palm (Elaeis guineensis) mdpi.com |
| 3,4-Dihydroxybenzoic acid | Protocatechuic Acid | Star anise, Raspberries, Spanish heath (Erica australis), Dog rose (Rosa canina) mdpi.commdpi.com |
| 3,4,5-Trihydroxybenzoic acid | Gallic Acid | Tea leaves, Grapes, Guava (Psidium guajava), Pomegranate (Punica granatum), Mango (Mangifera indica) nih.gov |
| 2,4-Dihydroxybenzoic acid | β-Resorcylic acid | Red sandalwood (Pterocarpus santalinus), Coralwood (Adenanthera pavonina) mdpi.com |
| 2,5-Dihydroxybenzoic acid | Gentisic Acid | Found in certain Solanaceae and Cucurbitaceae species in small amounts. |
Biological Roles of Hydroxybenzoic Acids in Plants, Algae, and Fungi
Hydroxybenzoic acids and their derivatives play a multitude of roles in the biological systems where they are produced. These functions range from defense and signaling to growth regulation.
In Plants: In the plant kingdom, these compounds are crucial components of the defense system. nih.gov They can act as:
Antimicrobials: Many hydroxybenzoic acids exhibit antibacterial and antifungal properties, helping to protect the plant from pathogenic infections. nih.govnih.gov For example, benzoic acid and its derivatives have shown strong fungistatic activity against Alternaria solani, the fungus causing early blight in tomatoes. nih.gov
Signaling Molecules: Salicylic acid is a key hormonal mediator in plant resistance responses to environmental stress and pathogen attacks, a process known as Systemic Acquired Resistance (SAR). mdpi.com
Antioxidants: By scavenging free radicals, these phenolic compounds help protect plant cells from oxidative damage caused by various stressors. nih.govmdpi.com
Allelopathic Agents: Some hydroxybenzoic acids released into the soil can influence the growth of neighboring plants.
In Algae: The interaction of hydroxybenzoic acids with algae reveals a dual nature. Certain derivatives can have an inhibitory or algicidal effect. ppor.az For instance, lunularic acid, found in liverworts and some algae, has growth inhibitory properties. mdpi.com Conversely, some compounds can stimulate algal growth. A study on the freshwater green alga Pseudokirchneriella subcapitata found that p-hydroxybenzoic acid stimulated growth at lower concentrations, while 2-hydroxybenzoic acid (salicylic acid) was toxic. mdpi.comnih.gov
In Fungi: Many hydroxybenzoic acids possess significant antifungal properties. nih.govmdpi.com They can inhibit the mycelial growth of various fungi and, in some cases, the production of mycotoxins. nih.govresearchgate.net For example, p-hydroxybenzoic acid has been shown to reduce the growth of the fungus Aspergillus flavus and inhibit its production of carcinogenic aflatoxins in kiwifruit. nih.govresearchgate.net This activity is often attributed to their ability to disrupt fungal cell structures and metabolic processes. nih.gov 6-Methylsalicylic acid, a metabolite produced by some Penicillium species, also has antibacterial and antifungal activities. mdpi.com
Table 2: Biological Roles of Selected Hydroxybenzoic Acids in Plants, Algae, and Fungi
| Hydroxybenzoic Acid Derivative | Organism Type | Documented Biological Role/Activity |
|---|---|---|
| Salicylic Acid | Plants | Hormonal mediator of resistance to pathogens and environmental stress. mdpi.com |
| p-Hydroxybenzoic Acid | Plants | Defense against pathogens; antioxidant. nih.govnih.gov |
| p-Hydroxybenzoic Acid | Algae | Growth stimulation in Pseudokirchneriella subcapitata at low concentrations. mdpi.comnih.gov |
| p-Hydroxybenzoic Acid | Fungi | Antifungal activity against Aspergillus flavus; inhibition of aflatoxin biosynthesis. nih.govresearchgate.net |
| Protocatechuic Acid | Fungi | Antifungal activity against Botrytis cinerea and Rhizoctonia solani. nih.gov |
| Gallic Acid | Algae | Inhibits the growth of the alga Microcystis aeruginosa. researchgate.net |
| 6-Methylsalicylic acid | Fungi | Produced by Penicillium spp.; exhibits antibacterial and antifungal properties. mdpi.com |
| Lunularic acid | Algae/Lower Plants | Growth inhibitory and dormancy-inducing effects; algicidal and fungicidal activities. mdpi.com |
Advanced Synthetic Methodologies for 2 Ethyl 3 Hydroxybenzoic Acid and Its Analogues
Chemical Synthesis Approaches for Substituted Hydroxybenzoic Acids
The foundational strategies for synthesizing substituted hydroxybenzoic acids involve the introduction and manipulation of functional groups on a benzene (B151609) ring. Classical methods often serve as the starting point for more complex, multi-step syntheses.
One of the most established methods for producing hydroxybenzoic acids is the Kolbe-Schmitt reaction . This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide under pressure and heat. wikipedia.orgorganic-chemistry.orgbyjus.com The regioselectivity of the reaction—whether the carboxyl group adds to the ortho or para position relative to the hydroxyl group—is sensitive to the reaction conditions, particularly the nature of the counter-ion. wikipedia.orgjk-sci.com For instance, using sodium phenoxide typically favors the formation of the ortho-isomer (salicylic acid), while potassium phenoxide tends to yield the para-isomer (4-hydroxybenzoic acid). wikipedia.orgbyjus.com
Another fundamental approach involves the sulfonation of benzoic acid, followed by alkali fusion. chemicalbook.comgoogle.com In this process, benzoic acid is first treated with oleum (B3057394) to introduce a sulfonic acid group, primarily at the meta-position. The resulting 3-sulfobenzoic acid is then heated with a strong base, such as sodium hydroxide, at high temperatures (200-300°C). google.comgoogle.com This alkali fusion step replaces the sulfonate group with a hydroxyl group, yielding 3-hydroxybenzoic acid upon acidification. google.com This method is particularly effective for producing the meta-isomer, which is less accessible via the Kolbe-Schmitt reaction. chemicalbook.com
Electrophilic substitution reactions, such as halogenation, can also be employed to introduce substituents onto the hydroxybenzoic acid ring. For example, 3-hydroxybenzoic acid can be chlorinated to produce compounds like 2-chloro-3-hydroxybenzoic acid. prepchem.com The directing effects of the existing hydroxyl and carboxyl groups determine the position of the incoming substituent. chemicalbook.com
Strategies for Functional Group Derivatization: Esterification and Etherification
Functional group derivatization is a key strategy for modifying the properties of hydroxybenzoic acids or for protecting the hydroxyl and carboxyl groups during subsequent synthetic steps. Esterification and etherification are the most common derivatization techniques.
Esterification targets either the carboxylic acid or the hydroxyl group. The reaction of the carboxylic acid moiety with an alcohol under acidic catalysis is a standard method to produce alkyl esters. rasayanjournal.co.in For example, the synthesis of aspirin (B1665792) involves the esterification of the hydroxyl group of salicylic (B10762653) acid using acetic anhydride. libretexts.orgresearchgate.netlatech.edu Conversely, reacting the carboxylic acid group of a hydroxybenzoic acid with an alcohol like methanol (B129727) or ethanol (B145695) yields the corresponding methyl or ethyl ester. chemicalbook.com
Etherification , typically of the phenolic hydroxyl group, is often achieved through reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., ethyl iodide) to form an ether. rasayanjournal.co.in This strategy is crucial for installing alkoxy groups or protecting the hydroxyl function to prevent unwanted side reactions. A multi-step synthesis of 3-alkoxy benzoic acids demonstrates this process, where 3-hydroxybenzoic acid is first esterified, then etherified, and finally hydrolyzed to yield the desired product. rasayanjournal.co.in
| Derivatization | Reagents & Conditions | Target Functional Group | Product Example | Reference(s) |
| Esterification | Acetic Anhydride, H₂SO₄ (catalyst) | Hydroxyl | Acetylsalicylic Acid | researchgate.net, latech.edu |
| Esterification | Methanol, H₂SO₄ (catalyst), Reflux | Carboxyl | 3-Hydroxy Methyl Benzoate | rasayanjournal.co.in |
| Etherification | Alkyl Halide, K₂CO₃, Acetone, Reflux | Hydroxyl | 3-Alkoxy Methyl Benzoate | rasayanjournal.co.in |
Photochemical Rearrangements in the Synthesis of Benzoic Acid Derivatives
Photochemical methods offer unique pathways for the synthesis and rearrangement of aromatic compounds. The excitation of benzoic acid derivatives with light can generate radical intermediates, leading to reactions that are often inaccessible through traditional thermal methods. When subjected to photolysis in the presence of a hydrogen donor, the triplet states of aromatic carboxylic acids and their esters can undergo hydrogen atom transfer. This can lead to the formation of cyclohexadienyl radicals by adding a hydrogen atom to the aromatic ring, often at or opposite the carboxyl group. In parallel, hydrogen atom transfer can also occur at the oxygen of the carboxyl group, resulting in a one-electron reduction product. While these photochemical processes provide insight into the reactivity of benzoic acid derivatives, their application in targeted, multi-step synthetic sequences for complex scaffolds remains a specialized area of research.
Multi-Step Organic Synthesis of Complex Hydroxybenzoic Acid Scaffolds
Hydroxybenzoic acids are valuable starting materials for the multi-step synthesis of more complex molecules, including natural products and biologically active compounds. nih.gov A representative example is the synthesis of flavanones from 2-hydroxybenzoic acids. This synthesis demonstrates the strategic conversion of a relatively simple starting material into a complex heterocyclic scaffold through a sequence of carefully planned reactions. The process begins with the conversion of the 2-hydroxybenzoic acid into a 2'-hydroxyacetophenone. This intermediate is then treated with a base to form a lithium dianion, which subsequently reacts with a benzaldehyde (B42025) derivative to create a chalcone (B49325) precursor. The final step involves an intramolecular cyclodehydration to form the flavanone (B1672756) ring system. Such multi-step sequences highlight the utility of hydroxybenzoic acids as versatile building blocks in organic synthesis.
Synthesis of Ethyl Esters and Other Alkyl-Substituted Hydroxybenzoic Acids
The synthesis of analogues like 2-Ethyl-3-hydroxybenzoic acid requires methods for introducing alkyl groups onto the aromatic ring with high regioselectivity. This is a significant challenge, as the directing effects of the hydroxyl and carboxyl groups can lead to mixtures of products.
Regioselective Introduction of Alkyl Chains onto Hydroxybenzoic Acid Rings
Achieving regioselectivity in the alkylation of hydroxybenzoic acids is paramount for synthesizing specific isomers. Several strategies can be employed, with varying degrees of success.
Directed ortho Metalation (DoM) is a powerful and highly regioselective technique. wikipedia.org In this method, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent (like n-butyllithium or s-butyllithium), directing the deprotonation (lithiation) to the adjacent ortho position. wikipedia.orgorganic-chemistry.org Both hydroxyl and carboxyl groups (as a carboxylate) can act as DMGs. For a substrate like 3-hydroxybenzoic acid, the hydroxyl group would strongly direct lithiation to the C2 position. The resulting aryllithium intermediate is a potent nucleophile that can react with an electrophile, such as ethyl iodide, to introduce an ethyl group specifically at the desired ortho position. organic-chemistry.orgorganic-chemistry.org Protecting the hydroxyl or carboxyl group can modify the directing ability and is often a necessary step in a DoM sequence. harvard.edu
Friedel-Crafts Alkylation is a classic method for attaching alkyl groups to aromatic rings using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). wikipedia.orgmt.com However, this reaction has significant limitations when applied to highly substituted or deactivated rings. The hydroxyl group is a strong activating group, which can lead to over-alkylation. organic-chemistry.org Furthermore, the carboxyl group is a deactivating group, making the reaction more difficult. The regioselectivity of Friedel-Crafts alkylation on substituted benzenes is often poor, leading to a mixture of ortho, meta, and para isomers, making it less suitable for the precise synthesis of a target like this compound. wikipedia.org
A third strategy involves starting with an already alkylated precursor. For example, the Kolbe-Schmitt reaction could be performed on 2-ethylphenol. The carboxylation of 2-ethylphenoxide would be expected to introduce the carboxyl group ortho or para to the hydroxyl group. While this could potentially yield this compound (via carboxylation at C6 of the starting phenol) or 3-Ethyl-4-hydroxybenzoic acid, controlling the regioselectivity of this step would be critical. jk-sci.com
| Synthetic Method | Principle | Regioselectivity for 2-Alkylation of 3-Hydroxybenzoic Acid | Key Limitations | Reference(s) |
| Directed ortho Metalation (DoM) | Lithiation directed by a functional group (DMG) followed by reaction with an electrophile. | High (directs to C2). | Requires strong bases (organolithiums), low temperatures, and inert atmosphere. | organic-chemistry.org, wikipedia.org |
| Friedel-Crafts Alkylation | Electrophilic substitution using an alkyl halide and a Lewis acid catalyst. | Low to moderate. Often yields mixtures of isomers. | Risk of polyalkylation, carbocation rearrangements, and incompatibility with deactivating groups. | wikipedia.org, organic-chemistry.org |
| Kolbe-Schmitt Reaction | Carboxylation of a phenoxide. | Depends on starting material (e.g., 2-ethylphenol). Can produce isomers. | High pressures and temperatures required; regioselectivity can be difficult to control. | wikipedia.org, jk-sci.com |
Development of Novel Reaction Conditions for Efficient Derivatization
Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and high-yielding reaction conditions. In the context of synthesizing hydroxybenzoic acid derivatives, research has focused on novel catalysts and reaction media. For instance, solid acid catalysts and heteropoly acids have been developed as alternatives to corrosive liquid acids like sulfuric acid for esterification reactions, simplifying product separation and reducing environmental impact. The use of biocatalysts, such as enzymes that can perform Friedel-Crafts-type reactions or enzymatic variations of the Kolbe-Schmitt reaction, represents a green chemistry approach, offering high selectivity under mild conditions. jk-sci.comnih.gov These advancements aim to overcome the limitations of classical methods, providing more effective pathways for the synthesis of complex molecules like this compound and its analogues.
Enzymatic and Biocatalytic Transformations of Hydroxybenzoic Acids Relevant to 2 Ethyl 3 Hydroxybenzoic Acid
Characterization of Enzymes Involved in Hydroxybenzoic Acid Conversions
A variety of enzymes capable of modifying hydroxybenzoic acids have been identified and characterized from microbial sources. These enzymes, including decarboxylases, acyltransferases, and oxygenases, exhibit diverse catalytic activities that are instrumental in the biotransformation of aromatic compounds.
Hydroxybenzoic acid decarboxylases are enzymes that catalyze the non-oxidative removal or addition of a carboxyl group to a phenolic compound. This reversible reaction, known as the biocatalytic Kolbe-Schmitt reaction, is of significant interest for CO2 fixation and the synthesis of valuable hydroxybenzoic acids. nih.gov
A particularly relevant enzyme is 2,3-dihydroxybenzoic acid decarboxylase (2,3-DHBD), which has been identified in fungi such as Aspergillus oryzae and Fusarium oxysporum. nih.govfao.orgnih.gov This enzyme displays a high catalytic efficiency for the decarboxylation of 2,3-dihydroxybenzoic acid to catechol and, importantly, the reverse reaction of carboxylating catechol to form 2,3-dihydroxybenzoic acid. fao.orgnih.gov The catalytic mechanism is dependent on a Zn²⁺ ion coordinated in the active site. nih.gov Structural studies of 2,3-DHBD from F. oxysporum have revealed key residues involved in substrate recognition, providing a molecular basis for its specificity. nih.gov The enzyme from Aspergillus oryzae has been shown to possess a V-shaped tunnel for substrate entry and product exit, with specific residues controlling the direction of the reaction. nih.gov
The catalytic activity of these enzymes is pH-dependent, with decarboxylation favored at acidic pH (e.g., 5.0) and carboxylation at alkaline pH (e.g., 8.6). nih.gov This property allows for the directional control of the reaction by adjusting the pH of the medium. Besides their natural substrates, some of these decarboxylases show activity on a range of substituted phenols and salicylic (B10762653) acids, making them valuable tools for biocatalysis. fao.orgacs.org
| Enzyme | Source Organism | Optimal Reaction | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| 2,3-Dihydroxybenzoic acid decarboxylase (2,3-DHBD_Ao) | Aspergillus oryzae | Reversible decarboxylation/carboxylation | V-shaped substrate tunnel, pH-dependent directionality | nih.gov |
| 2,3-Dihydroxybenzoic acid decarboxylase (2,3-DHBD_Fo) | Fusarium oxysporum | Decarboxylation of 2,3-DHBA and carboxylation of catechol | Zn²⁺-dependent catalysis, specific residues for substrate recognition | fao.orgnih.gov |
| 2,6-Dihydroxybenzoic acid decarboxylase (2,6-DHBD_Rs) | Rhizobium sp. | Carboxylation of resorcinol | High regioselectivity for dihydroxybenzene derivatives | acs.orgmdpi.com |
Acyltransferases are enzymes that catalyze the transfer of an acyl group, often from an activated thioester like acyl-CoA, to an acceptor molecule, leading to the formation of esters, amides, and other acyl derivatives. Some hydrolases, such as certain amidases and esterases, exhibit promiscuous acyltransferase activity, catalyzing the reverse reaction of condensation in aqueous systems. rug.nl These enzymes are highly valuable for the synthesis of derivatives of carboxylic acids, including hydroxybenzoic acids.
The enantioselective amidase from Rhodococcus sp. R312, for example, can catalyze the acyl transfer from a wide range of amides to hydroxylamine, forming hydroxamic acids. nih.gov The reaction proceeds via a Ping Pong Bi Bi mechanism and shows broad substrate specificity for the acyl donor. nih.gov While direct examples of acyltransferases acting on 2-Ethyl-3-hydroxybenzoic acid are not extensively documented, the known broad substrate acceptance of many acyltransferases suggests their potential applicability. These enzymes can be used in biocatalytic cascades to synthesize amides from carboxylic acids and amines. researchgate.net The development of such enzymatic systems for amide and ester bond formation offers a green alternative to chemical methods that often require harsh conditions and protecting groups. rug.nlorganic-chemistry.org
Oxygenases are a class of enzymes that catalyze the incorporation of oxygen atoms from molecular oxygen (O₂) into a substrate. They are crucial for the biosynthesis and biodegradation of a vast array of natural products and are powerful tools for the regioselective hydroxylation of aromatic compounds, a reaction that is often challenging to achieve with chemical methods. researchgate.net
Flavin-dependent monooxygenases are a well-studied group of oxygenases that hydroxylate phenolic compounds. nih.gov A classic example is p-hydroxybenzoate hydroxylase (PHBH), which catalyzes the hydroxylation of 4-hydroxybenzoate to 3,4-dihydroxybenzoate. nih.gov The catalytic cycle of these enzymes involves the reduction of a flavin cofactor (FAD or FMN) by NAD(P)H, followed by reaction with O₂ to form a highly reactive flavin-hydroperoxide intermediate that performs the hydroxylation. nih.govnih.gov
Another important class of oxygenases are the unspecific peroxygenases (UPOs), which utilize hydrogen peroxide as the oxidant. nih.govhhu.de These enzymes, found in fungi like Agrocybe aegerita, are notable for their ability to hydroxylate unactivated aromatic rings, such as benzene (B151609), to form phenol. nih.gov The reaction proceeds via an epoxide intermediate. nih.gov The broad substrate scope of UPOs makes them attractive biocatalysts for the synthesis of hydroxylated aromatic derivatives under mild conditions. hhu.de
| Enzyme Class | Example Enzyme | Reaction Catalyzed | Cofactor/Co-substrate | Reference |
|---|---|---|---|---|
| Flavin-dependent monooxygenase | p-Hydroxybenzoate hydroxylase (PHBH) | Hydroxylation of 4-hydroxybenzoate to 3,4-dihydroxybenzoate | NAD(P)H, O₂ | nih.gov |
| Heme-thiolate monooxygenase | Cytochrome P450 enzymes | Aromatic hydroxylation via epoxidation or NIH shift mechanism | NAD(P)H, O₂ | acs.org |
| Unspecific Peroxygenase (UPO) | Aromatic peroxygenase (AaeAPO) | Hydroxylation of benzene to phenol | H₂O₂ | nih.gov |
Biocatalytic Approaches for Stereoselective Synthesis of Hydroxyethylbenzoic Acid Derivatives
The synthesis of chiral molecules, such as hydroxyethylbenzoic acid derivatives, in an enantiomerically pure form is of great importance, particularly in the pharmaceutical industry. Biocatalysis offers powerful methods for achieving high stereoselectivity.
Enzymatic kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method relies on the ability of stereoselective enzymes, most commonly hydrolases like lipases and esterases, to preferentially catalyze the transformation of one enantiomer, leaving the other enantiomer unreacted. nih.govmdpi.com
This technique can be applied to the resolution of racemic esters of hydroxyethylbenzoic acids. For instance, a lipase could selectively hydrolyze one enantiomer of a racemic ester to the corresponding chiral carboxylic acid, which can then be separated from the unreacted ester enantiomer. mdpi.com The efficiency of the resolution is determined by the enzyme's enantioselectivity (E-value). A high E-value signifies a high preference for one enantiomer and allows for the production of both enantiomers in high enantiomeric excess. mdpi.com The screening of a variety of commercially available hydrolases is a common strategy to identify a suitable biocatalyst for a specific chiral separation. nih.gov
Whole-cell biocatalysis utilizes intact microbial cells, either in a growing or resting state, to perform desired chemical transformations. This approach offers several advantages over the use of isolated enzymes, including the obviation of enzyme purification and the in-situ regeneration of expensive cofactors. d-nb.info
Metabolically engineered microorganisms, such as Escherichia coli and Pseudomonas taiwanensis, have been developed for the production of hydroxybenzoic acid analogues like 4-hydroxybenzoic acid from simple carbon sources like glucose. frontiersin.orgnih.gov These engineered strains are designed to channel metabolic flux towards the desired product by overexpressing key biosynthetic enzymes and deleting genes responsible for product degradation or competing pathways. frontiersin.org
A notable example relevant to the synthesis of hydroxyethylbenzoic acid derivatives is the multi-enzymatic, one-pot preparation of 3-[(1R)-1-hydroxyethyl]benzoic acid. This process utilizes a cascade of enzymatic activities within whole-cell biocatalysts, including a styrene monooxygenase and a naphthalene dihydrodiol dehydrogenase, cloned and expressed in E. coli. researchgate.net Such whole-cell cascade reactions demonstrate the potential to construct complex chiral molecules with high yield and enantiomeric purity in a single reaction vessel, starting from simple precursors. researchgate.netnih.gov
Investigation of Enzyme-Substrate Specificity for Substituted Benzoic Acids
The interaction between an enzyme and its substrate is highly specific, governed by the three-dimensional structure of the enzyme's active site and the chemical properties of the substrate. nih.govresearchgate.net For substituted benzoic acids, the nature, position, and size of the substituents on the aromatic ring are critical determinants of whether a substrate will bind to the enzyme and undergo a reaction. nih.gov
A notable example is the 2,3-dihydroxybenzoic acid decarboxylase (2,3-DHBD_Fo) from the fungus Fusarium oxysporum. This enzyme demonstrates the reversible decarboxylation of 2,3-dihydroxybenzoic acid to catechol. nih.gov An investigation into its substrate profile revealed that it can catalyze the decarboxylation of various substituted salicylic acids (2-hydroxybenzoic acids). The enzyme's activity is significantly influenced by the type and position of the substituent. For instance, the presence of additional hydroxyl groups and their positions on the ring affects the enzyme's catalytic efficiency. nih.gov
The table below summarizes the relative activity of 2,3-DHBD_Fo with different substituted salicylic acid substrates, highlighting the enzyme's specificity.
Table 1: Substrate specificity of 2,3-dihydroxybenzoic acid decarboxylase (2,3-DHBD_Fo) for various substituted salicylic acids.
| Substrate | Relative Activity (%) |
|---|---|
| 2,3-Dihydroxybenzoic acid | 100 |
| 2,4-Dihydroxybenzoic acid | 78.5 |
| 2,6-Dihydroxybenzoic acid | 85.2 |
| 2,5-Dihydroxybenzoic acid | 45.1 |
| 2-Hydroxybenzoic acid (Salicylic acid) | 15.3 |
| 3-Methyl-2-hydroxybenzoic acid | 25.6 |
| 4-Methyl-2-hydroxybenzoic acid | 35.8 |
| 5-Chloro-2-hydroxybenzoic acid | ND |
The data indicates that while the enzyme has the highest activity towards its natural substrate, 2,3-dihydroxybenzoic acid, it can accommodate other dihydroxybenzoic acids and even some methylated salicylic acids, albeit with reduced efficiency. The lack of activity towards 5-chloro-2-hydroxybenzoic acid suggests that electronic effects or the size of the substituent at the 5-position can be detrimental to catalysis. nih.gov Based on these findings, it could be inferred that a substrate like this compound, with an ethyl group at the 2-position and a hydroxyl group at the 3-position, might be a potential substrate for a similar decarboxylase, although its reactivity would depend on how the enzyme's active site accommodates the ethyl group.
Another class of enzymes relevant to the transformation of benzoic acids are the Carboxylate Reductases (CARs). These enzymes catalyze the reduction of carboxylic acids to their corresponding aldehydes. The substrate scope of CARs has been investigated, and it has been observed that substitutions in the vicinity of the carboxylic acid group are often not well-tolerated. This suggests that enzymes like CARs might have limited activity on 2-substituted benzoic acids.
The following table provides a general overview of the substrate scope of CARs with respect to benzoic acid and its derivatives.
Table 2: General Substrate Scope of Carboxylate Reductases (CARs) for Benzoic Acid Derivatives.
| Substrate | General Activity |
|---|---|
| Benzoic acid | + |
| 4-Hydroxybenzoic acid | + |
| Vanillic acid (4-hydroxy-3-methoxybenzoic acid) | ++ |
| 2-Hydroxybenzoic acid (Salicylic acid) | - |
| 2,3-Dihydroxybenzoic acid | - |
The general trend observed with CARs indicates a preference for para-substituted benzoic acids, while ortho-substituted derivatives are often poor substrates. This steric hindrance near the carboxylic acid group is a common theme in enzyme-substrate specificity. Therefore, it is plausible that this compound would be a challenging substrate for many known CARs.
Microbial Degradation Pathways and Bioremediation Studies of Hydroxybenzoic Acids
Aerobic Catabolism of Hydroxybenzoic Acids by Microbial Species
Under aerobic conditions, the microbial degradation of hydroxybenzoic acids is initiated by hydroxylation of the benzene (B151609) ring, a crucial step that prepares the aromatic nucleus for subsequent cleavage. koreascience.kr This process typically converts monohydroxybenzoic acids into dihydroxylated intermediates like catechol, protocatechuic acid, or gentisic acid. koreascience.kr These intermediates are then channeled into central metabolic pathways.
Once dihydroxylated intermediates are formed, the aromatic ring is cleaved by powerful enzymes known as dioxygenases. This ring fission occurs primarily through two distinct mechanisms: the ortho-cleavage (or intradiol) pathway and the meta-cleavage (or extradiol) pathway. researchgate.net
Ortho-Cleavage Pathway: In this pathway, the aromatic ring is cleaved between the two hydroxyl groups. For instance, protocatechuate is cleaved by protocatechuate 3,4-dioxygenase to form β-carboxy-cis,cis-muconate. nih.gov Catechol is cleaved by catechol 1,2-dioxygenase to yield cis,cis-muconic acid. nih.gov The products of ortho-cleavage are further metabolized via the β-ketoadipate pathway to intermediates of the tricarboxylic acid (TCA) cycle. nih.govebi.ac.uk This pathway is common in many bacterial strains. nih.gov
Meta-Cleavage Pathway: This pathway involves the cleavage of the bond adjacent to one of the hydroxyl groups. Protocatechuate 4,5-dioxygenase cleaves protocatechuate to form 4-carboxy-2-hydroxymuconate semialdehyde. nih.gov Similarly, catechol 2,3-dioxygenase acts on catechol to produce 2-hydroxymuconic semialdehyde. nih.gov These intermediates are then processed through a series of enzymatic reactions, eventually entering the central metabolism. Some bacteria are capable of expressing both ortho- and meta-cleavage pathways simultaneously, providing metabolic versatility. nih.govsemanticscholar.org
The central enzymes in the aerobic degradation of hydroxybenzoic acids are hydroxylases and dioxygenases.
Monooxygenases/Hydroxylases: The initial step often involves a monooxygenase that hydroxylates the aromatic ring. For example, 4-hydroxybenzoate 3-monooxygenase is a flavoprotein that catalyzes the incorporation of an oxygen atom into p-hydroxybenzoate to form protocatechuate. ebi.ac.uk This enzyme requires cofactors like NADPH for its activity. ebi.ac.uk
Dioxygenases: These enzymes are responsible for the critical ring-cleavage step. They are typically non-heme iron enzymes.
Protocatechuate 3,4-dioxygenase (PCD34): An intradiol dioxygenase that catalyzes the ortho-cleavage of protocatechuate. nih.gov
Protocatechuate 4,5-dioxygenase (PCD45): An extradiol dioxygenase that performs meta-cleavage of protocatechuate. nih.gov
Catechol 1,2-dioxygenase (C12D): Catalyzes the ortho-fission of catechol. nih.gov
Catechol 2,3-dioxygenase (C23D): Catalyzes the meta-fission of catechol. nih.gov
2,3-dihydroxybenzoate 3,4-dioxygenase: An extradiol dioxygenase identified in Pseudomonas reinekei MT1 that initiates the degradation of 2,3-dihydroxybenzoate. nih.govnih.gov
The specific activities of these enzymes can be measured in cell extracts to determine which degradation pathway is active in a particular microorganism. nih.gov
The degradation of hydroxybenzoic acids proceeds through a series of metabolic intermediates. The initial substrate is first converted to a dihydroxybenzoic acid, which then undergoes ring cleavage to form aliphatic acids that can be funneled into the TCA cycle.
For example, the degradation of 4-hydroxybenzoic acid by Pseudarthrobacter phenanthrenivorans Sphe3 involves its hydroxylation to protocatechuate, which is then cleaved by both ortho- and meta-pathways. nih.gov Another possibility is the decarboxylation of protocatechuate to form catechol, which is also subsequently cleaved. nih.gov In the degradation of 2,3-dihydroxybenzoate, the ring is cleaved to produce 2-hydroxy-3-carboxymuconate, which is then decarboxylated to 2-hydroxymuconic semialdehyde. nih.govnih.gov
| Initial Substrate | Key Dihydroxy Intermediate | Ring Cleavage Product (Ortho) | Ring Cleavage Product (Meta) | Subsequent Aliphatic Intermediates |
|---|---|---|---|---|
| 4-Hydroxybenzoic acid | Protocatechuic acid | β-carboxy-cis,cis-muconate | 4-carboxy-2-hydroxymuconate semialdehyde | β-Ketoadipate |
| 3-Hydroxybenzoic acid | Protocatechuic acid / Gentisic acid | β-carboxy-cis,cis-muconate | Not applicable for gentisate | Fumarate, Pyruvate |
| 2-Hydroxybenzoic acid (Salicylic acid) | Catechol / Gentisic acid | cis,cis-muconic acid | 2-hydroxymuconic semialdehyde | Succinyl-CoA, Acetyl-CoA |
| 2,3-Dihydroxybenzoic acid | (Initial substrate) | Not typically observed | 2-hydroxy-3-carboxymuconate | 2-hydroxymuconic semialdehyde |
Anaerobic Degradation of Hydroxybenzoic Acid Analogues by Fermentative Bacteria
In the absence of oxygen, microorganisms employ different strategies to break down aromatic rings. The anaerobic degradation of hydroxybenzoic acids is a reductive process, contrasting with the oxidative aerobic pathways. A central strategy involves the activation of the benzoic acid derivative to its coenzyme A (CoA) thioester. researchgate.net
For instance, the anaerobic metabolism of 2-hydroxybenzoic acid (salicylic acid) by a denitrifying bacterium proceeds via its conversion to benzoyl-CoA. nih.gov This process involves two key enzymes: a specific 2-hydroxybenzoate-CoA ligase and a 2-hydroxybenzoyl-CoA reductase that removes the hydroxyl group. nih.gov The resulting benzoyl-CoA is a central intermediate in the anaerobic metabolism of many aromatic compounds. nih.gov The aromatic ring of benzoyl-CoA is then reduced and subsequently cleaved.
Similarly, the anaerobic catabolism of 3-hydroxybenzoate in Thauera aromatica is initiated by a specific 3-hydroxybenzoate-CoA ligase, forming 3-hydroxybenzoyl-CoA. researchgate.net This is followed by a reductive dehydroxylation. The dearomatized ring is then cleaved hydrolytically, eventually leading to intermediates of central metabolism.
Genetic and Molecular Basis of Microbial Degradation of Substituted Benzoic Acids
The genes encoding the enzymes for the degradation of hydroxybenzoic acids are often clustered together in operons on the bacterial chromosome or on plasmids. frontiersin.orgnih.gov This organization allows for coordinated regulation of the entire metabolic pathway.
The expression of genes involved in the degradation of aromatic compounds is tightly regulated, ensuring that the necessary enzymes are produced only when their substrate is present in the environment. This induction is typically controlled by transcriptional regulators that bind to the aromatic substrate or a metabolite thereof.
For example, in Pseudomonas putida, the BenR protein, a transcriptional activator, controls the expression of the genes for benzoate degradation. researchgate.net Benzoate acts as an inducer for this system. BenR can also influence the expression of other pathways, demonstrating cross-regulation between different aromatic degradation pathways. researchgate.net Other regulatory proteins, such as those from the XylS/AraC family of transcriptional activators, are also involved. researchgate.net
The presence of an aromatic substrate triggers a signaling cascade that leads to the transcription of the catabolic operons. nih.govasm.org This substrate-induced gene expression is a key adaptive mechanism for bacteria, allowing them to efficiently utilize available carbon sources. nih.govasm.org Functional metagenomic techniques, such as substrate-induced gene expression (SIGEX), have been developed to identify novel catabolic genes and regulatory elements from environmental samples by detecting the activation of a reporter gene in the presence of a specific aromatic compound. nih.govasm.org
Plasmid-Mediated Degradation Pathways
While specific research on the plasmid-mediated degradation of 2-Ethyl-3-hydroxybenzoic acid is not available in the reviewed scientific literature, the role of plasmids in the catabolism of xenobiotic aromatic compounds is a well-established principle in microbiology. Plasmids are mobile genetic elements that can transfer between bacteria, facilitating the rapid adaptation of microbial communities to new environmental contaminants. mdpi.comnih.gov These extrachromosomal DNA molecules often carry genes encoding enzymes for the degradation of complex organic molecules, including substituted benzoic acids.
The general mechanism of plasmid-mediated degradation involves the horizontal gene transfer of catabolic plasmids, which can spread the genetic capacity to degrade contaminants to indigenous bacterial populations that are already well-adapted to the specific environmental conditions of a contaminated site. researchgate.net This process is a cornerstone of plasmid-mediated bioaugmentation, a strategy aimed at enhancing the bioremediation of polluted soils and water. mdpi.comresearchgate.net
For structurally related compounds, plasmids have been shown to carry essential degradation genes. For instance, in Pseudomonas species, genes for the degradation of aromatic compounds are frequently located on plasmids. oup.com An example is the NAH7 plasmid in Pseudomonas putida G7, which contains two operons encoding the enzymes for the complete degradation of naphthalene to pyruvate and acetaldehyde. mdpi.com While not a hydroxybenzoic acid, this illustrates the principle of plasmid-encoded pathways for aromatic compounds.
In a study on Pseudarthrobacter phenanthrenivorans Sphe3, the large plasmid pASPHE301 was found to harbor genes for gentisate 1,2-dioxygenase and catechol 2,3-dioxygenase, both of which are key enzymes in the degradation of aromatic compounds. mdpi.com However, the study also demonstrated that the degradation of 4-hydroxybenzoic acid in this particular strain was encoded by chromosomal genes, as a plasmid-cured mutant was still able to degrade the compound at a similar rate to the wild-type strain. mdpi.com This highlights that degradative pathways can be encoded on either the chromosome or on plasmids, depending on the specific bacterial strain and compound.
Given the structural similarity of this compound to other hydroxybenzoic acids, it is plausible that its degradation could be facilitated by plasmid-borne genes in some microorganisms. Such a plasmid would likely encode for initial mono- or dioxygenases to hydroxylate the ring and a suite of enzymes for subsequent ring cleavage and metabolism, analogous to pathways for other aromatic acids. However, without direct experimental evidence, this remains a hypothesis.
Potential for Bioremediation and Biotransformation Applications of Hydroxybenzoic Acid Contaminants
The microbial degradation of hydroxybenzoic acids and their alkylated derivatives holds significant potential for bioremediation and biotransformation applications. These compounds can be found in industrial wastewater from various sectors, including chemical manufacturing and the pulp and paper industry. researchgate.netwitpress.com The presence of alkylphenols and related compounds in wastewater is a significant environmental concern, making their removal a priority. bohrium.com
Bioremediation of Contaminated Environments:
Bioremediation leverages the metabolic capabilities of microorganisms to remove pollutants from the environment. tandfonline.com For contaminants like alkylated hydroxybenzoic acids, this process typically involves bioaugmentation or biostimulation. Bacterial genera such as Pseudomonas, Bacillus, and Alcaligenes have demonstrated the ability to degrade various phenolic and benzoic acid compounds and are often employed in wastewater treatment systems. nih.govresearchgate.net
The efficiency of bioremediation can be influenced by the structure of the contaminant. Alkyl substitutions on the aromatic ring can affect the rate of degradation. mdpi.com While specific degradation rates for this compound are not documented, studies on other alkylated aromatics suggest that the position and size of the alkyl group can impact the accessibility of the molecule to microbial enzymes. mdpi.com
The following table summarizes findings from studies on the bioremediation of related aromatic compounds in wastewater treatment plants (WWTPs).
| Compound Class | Treatment Method | Removal Efficiency (%) | Reference |
| Nonylphenol (NP) | Physicochemical & Biofiltration | >84% | witpress.com |
| Di(2-ethylhexyl) phthalate (DEHP) | Physicochemical & Biofiltration | 42-95% | witpress.com |
| Diethyl phthalate (DEP) | Physicochemical & Biofiltration | 4-92% | witpress.com |
| Phenolic Compounds | Bacterial Consortium (Pseudomonas, Alcaligenes) | High tolerance up to 1750 ppm | researchgate.net |
Biotransformation Applications:
Biotransformation uses microorganisms or their enzymes to convert one chemical compound into another, often transforming a low-value substrate into a high-value product. Substituted benzoic acids can serve as precursors for valuable chemicals. For example, specific microbial transformations can convert fluorinated benzoic acids into corresponding benzyl alcohols or benzamides with high efficiency using fungi like Cunninghamella elegans or bacteria such as Streptomyces sp. tandfonline.com While not directly involving this compound, these studies demonstrate the principle of using microbial catalysts to perform specific chemical modifications on substituted benzoic acid rings.
Potential biotransformation reactions for hydroxybenzoic acids could include:
Hydroxylation: Introducing additional hydroxyl groups to create valuable di- or tri-hydroxybenzoic acids.
Decarboxylation: Removing the carboxylic acid group to produce substituted phenols.
Reduction: Converting the carboxylic acid group to an alcohol, as seen with fluorinated benzoic acids. tandfonline.com
The success of these applications depends on isolating microbial strains with the requisite enzymatic machinery or engineering existing strains to perform the desired chemical conversions.
Mechanistic Investigations of Biological Activities of Hydroxybenzoic Acids and Their Analogues
Molecular Mechanisms of Antioxidant Activity
Hydroxybenzoic acids and their analogues exhibit significant antioxidant properties through a variety of molecular mechanisms. These mechanisms can be broadly categorized as direct actions, involving the immediate neutralization of reactive species, and indirect actions, which involve the modulation of cellular antioxidant systems.
The antioxidant effectiveness of hydroxybenzoic acid derivatives is intrinsically linked to their chemical structure, particularly the number and arrangement of hydroxyl (-OH) and methoxy (-OCH3) groups on the benzene (B151609) ring. nih.gov
Degree of Hydroxylation : The antioxidant capacity is generally proportional to the number of phenolic hydroxyl groups. researchgate.net For instance, compounds with two or three hydroxyl groups, such as dihydroxybenzoic and trihydroxybenzoic acids, demonstrate stronger antioxidant activity than monohydroxy derivatives like 4-hydroxybenzoic acid. nih.gov Gallic acid, which possesses three hydroxyl groups, is recognized as having one of the highest antioxidant effects among these compounds. globalresearchonline.net
Position of Hydroxyl Groups : The relative positions of the hydroxyl groups are critical. The presence of a second hydroxyl group at the ortho or para position to another enhances scavenging activity. nih.gov This configuration, as seen in catechol (1,2-dihydroxybenzene), facilitates the stability of the resulting phenoxyl radical after donating a hydrogen atom. nih.gov Furthermore, hydroxylation at the meta positions (3 or 5) also contributes significantly to antioxidant activity, with 3,5-dihydroxybenzoic acid showing potent effects. nih.gov
Other Substituents : The presence of other functional groups also modulates antioxidant efficacy. Methoxy groups, for example, can reduce antioxidant activity compared to hydroxyl groups because they are less effective at donating hydrogen atoms. researchgate.netnih.gov Alkyl ester derivatives of p-hydroxybenzoic acid also show varied activities depending on environmental conditions and the nature of the system (e.g., bulk oil vs. oil-in-water emulsion). nih.gov
| Structural Feature | Impact on Antioxidant Activity | Example Compound |
|---|---|---|
| Increased number of -OH groups | Increases activity | Gallic acid > Dihydroxybenzoic acids > 4-hydroxybenzoic acid |
| ortho or para -OH positioning | Enhances activity | Catechol derivatives |
| meta -OH positioning | Enhances activity | 3,5-dihydroxybenzoic acid |
| Methoxy (-OCH3) substitution | Decreases activity compared to -OH | Vanillic acid (less active than gentisic acid) researchgate.net |
Hydroxybenzoic acids neutralize harmful free radicals through two primary direct mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET).
Free Radical Scavenging : The principal mechanism involves the donation of a hydrogen atom from a phenolic hydroxyl group to a free radical (R•). nih.gov This action neutralizes the radical and generates a phenoxyl radical (Ar–O•), which is significantly more stable due to resonance delocalization across the benzene ring. nih.gov In aqueous solutions at physiological pH, dihydroxybenzoic acids are proposed to act primarily via single electron transfer (SET) from their di-anionic form, making them versatile scavengers of a wide variety of free radicals. rsc.org
Metal Chelation : A crucial indirect antioxidant mechanism is the chelation of transition metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺). nih.govrsc.org These metal ions can catalyze the formation of highly destructive reactive oxygen species, such as the hydroxyl radical, through Fenton-type reactions. nih.gov By binding to these metals, hydroxybenzoic acids render them inactive, thus preventing radical generation. mdpi.com The ortho-dihydroxy (catechol) structure is particularly effective for metal chelation. rsc.org This ability to chelate metal ions classifies these compounds as secondary antioxidants. mdpi.com
Modes of Interaction with Biological Macromolecules (e.g., enzymes, receptors)
Hydroxybenzoic acid derivatives can interact with and modulate the function of various biological macromolecules, including enzymes and receptors, leading to a range of physiological effects.
Derivatives of hydroxybenzoic acid have been shown to inhibit the activity of various enzymes. The inhibitory action often involves the formation of hydrogen bonds and hydrophobic interactions within the enzyme's active site.
A notable example is the inhibition of α-amylase, a key enzyme in carbohydrate digestion. Structure-activity studies have revealed that a hydroxyl group at the 2-position of the benzoic acid ring has a strong positive effect on inhibitory activity. mdpi.com This is potentially because this hydroxyl group can form an intramolecular hydrogen bond with the carboxyl group, enhancing the molecule's ability to infiltrate the hydrophobic binding pocket of the enzyme. mdpi.com In contrast, methoxylation at the 2-position or hydroxylation at the 5-position tends to have a negative effect on α-amylase inhibition. mdpi.com
Certain hydroxybenzoic acid analogues are effective inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical targets in the management of neurodegenerative diseases like Alzheimer's. uc.ptnih.gov
The mechanism of inhibition can vary. Some derivatives act as competitive inhibitors, binding directly to the catalytic active site of the enzyme. nih.govnih.gov Others interact with the peripheral anionic site (PAS) of AChE. nih.govnih.gov This interaction is particularly significant as the PAS is implicated in the formation of β-amyloid plaques, a hallmark of Alzheimer's disease. nih.gov Molecular modeling studies suggest that some derivatives can act as bifunctional inhibitors, interacting with both sites. researchgate.net The inhibition is typically reversible and non-competitive for the most promising candidates. researchgate.net The length of alkyl chain spacers in synthetic derivatives can also influence activity, with shorter chains favoring BChE inhibition and longer chains being more effective against AChE. uc.pt
| Enzyme Target | Inhibition Mechanism | Key Structural Features |
|---|---|---|
| α-Amylase | Hydrogen bonding and hydrophobic interactions in the active site. mdpi.com | Hydroxyl group at the 2-position enhances activity. mdpi.com |
| Acetylcholinesterase (AChE) | Competitive inhibition at the catalytic site or interaction with the peripheral anionic site (PAS). nih.govnih.gov | Longer alkyl chain spacers may favor AChE inhibition. uc.pt |
| Butyrylcholinesterase (BChE) | Competitive inhibition at the catalytic site. uc.pt | Shorter alkyl chain spacers may favor BChE inhibition. uc.pt |
Mechanisms of Antimicrobial Action
Hydroxybenzoic acids possess antimicrobial properties that are executed through several distinct mechanisms, allowing them to act against a range of pathogenic microorganisms.
Cytoplasmic Acidification and Membrane Disruption : Phenolic acids can exert an antimicrobial effect by acidifying the cytoplasm of pathogens, disrupting their metabolic processes. nih.gov They can also alter the surface polarity of bacterial cells, which may lead to membrane disruption. ijpbp.com Some studies suggest they are more effective against gram-negative bacteria through this mechanism. ijpbp.com
Inhibition of Virulence Factors and Biofilms : Some hydroxybenzoic acids can disrupt bacterial virulence without directly killing the cells. For example, 3-hydroxybenzoic acid has been shown to inhibit the formation of biofilms by the opportunistic pathogen Acinetobacter baumannii. nih.gov It achieves this by reducing the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix. nih.gov This compound also impairs the swarming motility of the bacteria, another key virulence factor. nih.gov
Efflux Pump Inhibition : A sophisticated mechanism of antimicrobial action is the inhibition of bacterial efflux pumps. These pumps are membrane proteins that bacteria use to expel antibiotics, conferring multidrug resistance. nih.gov Phenolic compounds like ethyl 3,4-dihydroxybenzoate have been identified as efflux pump inhibitors (EPIs). nih.gov By blocking these pumps in drug-resistant Escherichia coli, the compound prevents the expulsion of antibiotics, thereby restoring their efficacy and potentiating their activity. nih.gov
Structure-Activity Correlation in Antimicrobial Efficacy against Bacterial and Fungal Strains
Currently, there is a notable lack of specific research data detailing the antimicrobial efficacy of 2-Ethyl-3-hydroxybenzoic acid against various bacterial and fungal strains. While the broader class of hydroxybenzoic acids has been the subject of numerous antimicrobial studies, establishing a clear structure-activity relationship for this specific ethyl-substituted analogue is not possible with the available scientific literature.
General studies on hydroxybenzoic acids indicate that the position and nature of substituents on the benzene ring play a crucial role in their antimicrobial potential. For instance, the presence and position of hydroxyl (-OH) groups, as well as the lipophilicity of the molecule, are known to influence activity. However, without dedicated studies on this compound, any discussion on its specific structure-activity correlation would be speculative. Further research is required to determine its minimum inhibitory concentrations (MICs) against a panel of relevant microorganisms to elucidate how the ethyl group at the second position and the hydroxyl group at the third position of the benzoic acid scaffold contribute to its potential antimicrobial properties.
Roles as Signaling Molecules in Biological Systems (e.g., plant defense, microbial communication)
There is currently no scientific evidence available to suggest a role for this compound as a signaling molecule in biological systems such as plant defense or microbial communication. Research in these areas has identified various phenolic compounds, including other hydroxybenzoic acid derivatives, as key signaling molecules. These molecules can trigger defense responses in plants against pathogens or act as quorum-sensing molecules in bacterial communication.
Advanced Analytical Methodologies for the Characterization and Quantification of 2 Ethyl 3 Hydroxybenzoic Acid
Chromatographic Techniques for Separation and Detection
Chromatography is fundamental to the analysis of 2-Ethyl-3-hydroxybenzoic acid, enabling its separation from isomers, precursors, and other components in a mixture. The choice of technique depends on the analytical objective, whether it is quantification, purity assessment, or reaction monitoring.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of phenolic compounds like this compound. When coupled with powerful detectors such as Diode Array Detection (DAD) and tandem Mass Spectrometry (MS/MS), it provides a robust platform for both quantification and structural confirmation. oup.comnih.gov
Reversed-phase HPLC is the most common mode used for separating hydroxybenzoic acids. A C18 or a polar-embedded stationary phase, such as an amide phase, is typically employed. nih.govresearchgate.net The mobile phase usually consists of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic modifier like acetonitrile or methanol (B129727), run in a gradient elution mode to achieve optimal separation from other related analytes. researchgate.netunipi.it
Diode Array Detection (DAD) allows for the simultaneous acquisition of UV-Visible spectra across a range of wavelengths. For this compound, the detector would be set to monitor for the characteristic absorbance maxima of the phenolic and benzoic acid chromophores. This provides quantitative data and offers preliminary identification based on the UV spectrum.
Tandem Mass Spectrometry (MS/MS) , often with an electrospray ionization (ESI) source, offers superior sensitivity and selectivity. oup.comvu.edu.au In negative ion mode, this compound would be detected as the deprotonated molecule [M-H]⁻. The precursor ion can then be fragmented to produce a characteristic pattern of product ions, which is used for unambiguous identification and quantification via Multiple Reaction Monitoring (MRM). vu.edu.au
Table 1: Illustrative HPLC-MS/MS Parameters for Analysis of Hydroxybenzoic Acid Derivatives
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 2.6 µm) | Separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies mobile phase to ensure protonation of the carboxyl group for better peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to elute the analyte. |
| Flow Rate | 0.3 mL/min | Standard flow for analytical columns. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Efficiently ionizes acidic compounds like carboxylic acids. |
| Precursor Ion [M-H]⁻ | m/z 165 | Corresponds to the deprotonated molecule of this compound. |
| Product Ions | m/z 121, 93 | Characteristic fragments used for confirmation and quantification in MS/MS. |
Gas Chromatography (GC) is a high-resolution separation technique, but it is generally reserved for thermally stable and volatile compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the potential for thermal degradation of the carboxylic acid and hydroxyl groups in the hot injector.
To overcome this limitation, derivatization is required to convert the polar functional groups into more volatile and thermally stable moieties. A common approach is silylation, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups. ingentaconnect.com The resulting TMS-derivatized this compound is significantly more volatile and can be readily analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for detection and identification. ingentaconnect.com The mass spectrum of the derivative provides a distinct fragmentation pattern that confirms the identity of the original analyte.
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique widely used in synthetic chemistry for qualitative analysis. sigmaaldrich.comresearchgate.net It is an invaluable tool for monitoring the progress of a chemical reaction, such as the synthesis of this compound, or for quickly assessing the purity of the final product. sigmaaldrich.comresearchgate.net
For the analysis of benzoic acid derivatives, normal-phase TLC plates with a silica gel stationary phase are commonly used. researchgate.netopenaccesspub.org A mobile phase of intermediate polarity, such as a mixture of ethyl acetate and hexane, is chosen to achieve good separation. stackexchange.com The spots are visualized under UV light (typically at 254 nm), where the aromatic ring of the compound absorbs light and appears as a dark spot on the fluorescent indicator-impregnated plate. openaccesspub.org By spotting the reaction mixture alongside the starting materials and reference standards, one can visually track the consumption of reactants and the formation of the product. The retention factor (Rƒ) value is characteristic for a compound in a given solvent system and can be used for preliminary identification.
Table 2: Typical TLC System for Benzoic Acid Derivatives | Component | Description | | :--- | :--- | | Stationary Phase | Silica Gel 60 F₂₅₄ | A polar adsorbent suitable for separating moderately polar organic compounds. | | Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) | The ratio is optimized to achieve Rƒ values between 0.2 and 0.8 for the compounds of interest. | | Visualization | UV lamp at 254 nm | A non-destructive method for visualizing aromatic compounds. | | Application | Monitoring reaction progress; preliminary purity check. |
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of this compound. These methods provide detailed information about the compound's atomic connectivity and molecular formula.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide critical information.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show characteristic signals for the aromatic protons, the ethyl group protons (a triplet and a quartet), and the acidic protons of the hydroxyl and carboxylic acid groups. The splitting patterns (multiplicity) and coupling constants provide definitive information about the substitution pattern on the aromatic ring.
¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The chemical shifts of the signals indicate the type of carbon (e.g., aromatic, carbonyl, alkyl). This spectrum would confirm the presence of the nine carbon atoms in their respective chemical environments.
Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to correlate proton and carbon signals, providing unambiguous confirmation of the complete molecular structure. mdpi.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound | ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | ¹³C NMR | Predicted δ (ppm) | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | ~1.2 | Triplet | -CH₃ | ~14 | -CH₃ | | ~2.8 | Quartet | -CH₂- | ~22 | -CH₂- | | ~7.0 | Doublet | Ar-H | ~115 | Ar-C | | ~7.2 | Triplet | Ar-H | ~118 | Ar-C | | ~7.5 | Doublet | Ar-H | ~120 | Ar-C | | ~9.8 | Broad Singlet | -OH | ~130 | Ar-C (C-Ethyl) | | ~12.5 | Broad Singlet | -COOH | ~155 | Ar-C (C-OH) | | | | | ~170 | -COOH | | | | | ~135 | Ar-C (C-COOH) |
Note: Predicted values are illustrative and may vary based on solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision, typically to four or five decimal places. mdpi.com This allows for the calculation of the elemental formula of this compound (C₉H₁₀O₃), as its exact mass is unique. This technique is crucial for confirming the identity of a newly synthesized compound or an unknown analyte. The high mass accuracy of HRMS helps to distinguish between compounds that may have the same nominal mass but different elemental compositions. For example, using an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer, the measured mass of the [M-H]⁻ ion can be used to confirm the elemental formula C₉H₉O₃⁻.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule, such as this compound. This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. The resulting IR spectrum provides a unique "fingerprint" of the molecule, revealing the presence of its key structural components.
For this compound, the IR spectrum is characterized by several key absorption bands that confirm the presence of its hydroxyl (-OH), carboxylic acid (-COOH), and substituted aromatic ring functionalities.
Key Research Findings:
O-H Stretching: A very broad absorption band is typically observed in the region of 3300 to 2500 cm⁻¹. This broadness is a hallmark of the O-H stretching vibration within the carboxylic acid group, which is involved in hydrogen bonding. docbrown.info The phenolic hydroxyl group's O-H stretch also contributes to this region.
C-H Stretching: The stretching vibrations of the C-H bonds in the aromatic ring typically appear in the region of 3100 to 3000 cm⁻¹. docbrown.info The C-H bonds of the ethyl group (CH₃ and CH₂) will show stretching absorptions in the 2975 to 2850 cm⁻¹ range.
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid group is a prominent feature. For aromatic carboxylic acids, this peak is generally found between 1700 and 1680 cm⁻¹. docbrown.info
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to one or more moderate to sharp bands in the 1625 to 1465 cm⁻¹ region. docbrown.info
C-O Stretching: The spectrum will also show C-O stretching vibrations. For the carboxylic acid group, this band appears between 1320 and 1210 cm⁻¹, while the phenolic C-O stretch occurs in a similar range. docbrown.info
The following interactive table summarizes the characteristic IR absorption bands for the functional groups in this compound.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid & Phenol (-OH) | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Aromatic Ring (-CH) | C-H Stretch | 3100 - 3000 | Variable, Sharp |
| Ethyl Group (-CH₂, -CH₃) | C-H Stretch | 2975 - 2850 | Medium |
| Carboxylic Acid (C=O) | C=O Stretch | 1700 - 1680 | Strong, Sharp |
| Aromatic Ring (C=C) | C=C Stretch | 1625 - 1465 | Variable, Sharp |
| Carboxylic Acid & Phenol (C-O) | C-O Stretch | 1320 - 1210 | Medium |
Development and Validation of Analytical Protocols for Complex Biological and Environmental Matrices
Quantifying this compound in complex samples like blood, urine, or river water presents significant analytical challenges. The presence of numerous interfering substances, known as the matrix, can affect the accuracy and sensitivity of the analysis. nih.gov Therefore, the development and validation of robust analytical protocols are essential to ensure reliable and reproducible results. These protocols typically involve sample preparation, chromatographic separation, and detection.
Development of Analytical Protocols:
The development process begins with selecting an appropriate analytical technique, commonly Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), due to their high sensitivity and selectivity. nih.govredalyc.org
Sample Preparation: This is a critical step to isolate the target analyte from the matrix. Techniques like Solid-Phase Extraction (SPE) are frequently employed. redalyc.org For instance, an SPE cartridge with a C18 sorbent can be used to retain this compound from an aqueous sample, while more polar interferents are washed away. The analyte is then eluted with a small volume of an organic solvent.
Chromatographic Separation: The extract is injected into a chromatograph. In GC, the analyte is volatilized and separated based on its boiling point and interaction with a stationary phase. In LC, separation occurs based on the analyte's partitioning between a mobile liquid phase and a solid stationary phase. The conditions (e.g., column type, temperature gradient, mobile phase composition) are optimized to achieve good separation from any remaining matrix components.
Detection: Mass spectrometry is the preferred detection method. It provides structural information and allows for highly selective quantification, even at trace levels, by monitoring specific ion transitions for the analyte.
Validation of Analytical Protocols:
Once a method is developed, it must undergo rigorous validation to demonstrate its suitability for the intended purpose. Validation is performed according to established guidelines and assesses several key performance parameters. redalyc.org
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards and demonstrating a high correlation coefficient (R²) for the calibration curve, often greater than 0.99. researchgate.netnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. redalyc.orgresearchgate.netnih.gov For environmental and biological monitoring, these limits often need to be in the nanogram per liter (ng/L) or microgram per kilogram (µg/kg) range. redalyc.orgnih.gov
Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery experiments, where a known amount of the analyte is added (spiked) into a blank matrix sample. The sample is then analyzed, and the percentage of the spiked amount that is measured (% Recovery) is calculated. Acceptable recovery rates typically range from 80% to 120%. researchgate.netnih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at different levels (e.g., intra-day and inter-day). RSD values are often required to be below 15-20%. redalyc.orgresearchgate.net
The following interactive table provides an example of typical validation parameters for a hypothetical method for quantifying this compound in a water matrix using SPE followed by LC-MS/MS.
| Validation Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linear Range | Defined concentration range | 5 - 1000 ng/L |
| Correlation Coefficient (R²) | > 0.99 | 0.998 |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | 1.5 ng/L |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 5.0 ng/L |
| Recovery | 80 - 120% | 95% |
| Precision (Intra-day RSD) | < 15% | 6.8% |
| Precision (Inter-day RSD) | < 20% | 11.2% |
Computational and Theoretical Investigations of 2 Ethyl 3 Hydroxybenzoic Acid and Its Analogues
Quantum Chemical Calculations of Molecular Conformation and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-Ethyl-3-hydroxybenzoic acid and its analogues. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and stable geometric conformations.
Theoretical studies on substituted benzoic acids often utilize DFT with specific basis sets, such as B3LYP/6-311++G(2d,2p), to perform geometry optimization. mdpi.comresearchgate.net This process identifies the most stable three-dimensional arrangement of the atoms by finding the lowest energy state. For this compound, these calculations would determine the preferred orientations of the carboxyl (-COOH), hydroxyl (-OH), and ethyl (-CH₂CH₃) groups relative to the benzene (B151609) ring, considering factors like intramolecular hydrogen bonding and steric hindrance.
Beyond conformation, these calculations elucidate key electronic properties that govern the molecule's reactivity. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Other descriptors, such as chemical potential and softness, can also be derived to further characterize reactivity. mdpi.com Fukui functions can be calculated to pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. mdpi.comresearchgate.net
| Property | Description | Significance for Reactivity |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability; higher energy suggests a better electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability; lower energy suggests a better electron acceptor. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical stability and reactivity; a smaller gap implies higher reactivity. |
| Chemical Potential (μ) | Related to the "escaping tendency" of an electron from a system. | Governs charge transfer in chemical reactions. |
| Global Hardness (η) | Measure of resistance to change in electron distribution. | A harder molecule (larger HOMO-LUMO gap) is less reactive. |
| Electrostatic Potential (ESP) | A 3D map of charge distribution around the molecule. | Identifies positive (electron-poor) and negative (electron-rich) regions for intermolecular interactions. |
Molecular Modeling and Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein. derpharmachemica.com This method is crucial in drug discovery for screening potential inhibitors and understanding their mechanism of action. nih.gov
For this compound, a docking simulation would begin with obtaining the three-dimensional structures of the ligand and a target protein of interest, for instance, acetylcholinesterase, an enzyme implicated in Alzheimer's disease that is known to be inhibited by some hydroxybenzoic acids. mdpi.com The protein structure is often sourced from a repository like the Protein Data Bank (PDB). mdpi.com Using software such as AutoDock Vina, the ligand is made conformationally flexible and placed in the protein's active site. ajchem-a.com The software then explores numerous possible binding poses and scores them based on a scoring function, which estimates the binding free energy. nih.gov
The predicted interactions for this compound would likely involve:
Hydrogen Bonds: The carboxyl and hydroxyl groups are potent hydrogen bond donors and acceptors, capable of forming strong interactions with polar amino acid residues (e.g., Serine, Tyrosine, Histidine) in the active site.
Hydrophobic Interactions: The ethyl group and the benzene ring can form favorable van der Waals and hydrophobic interactions with nonpolar residues like Leucine, Phenylalanine, and Tryptophan. cerist.dz
Electrostatic Interactions: The deprotonated carboxylate group can form salt bridges with positively charged residues such as Lysine or Arginine.
The output of a docking simulation provides a binding energy score (typically in kcal/mol), with more negative values indicating stronger binding affinity. nih.gov These simulations can be further refined using molecular dynamics (MD) to assess the stability of the ligand-protein complex over time in a simulated physiological environment. ajchem-a.com
| Parameter | Example Value | Interpretation |
|---|---|---|
| Binding Energy | -7.5 kcal/mol | A strong negative value suggests a favorable and stable binding interaction. |
| Hydrogen Bonds | His287, Tyr124 | Identifies specific polar residues stabilizing the ligand via H-bonds with its -OH and -COOH groups. |
| Hydrophobic Interactions | Trp286, Phe338 | Identifies nonpolar residues interacting with the ligand's ethyl group and aromatic ring. |
| Inhibitory Constant (Ki) | ~5.2 µM | Predicted concentration required to achieve 50% inhibition, calculated from the binding energy. |
Theoretical Studies on Reaction Mechanisms and Photochemical Behavior
Theoretical studies are instrumental in elucidating the complex reaction pathways and kinetics that are difficult to observe experimentally. For this compound, this includes understanding its reactivity with atmospheric oxidants and its behavior upon exposure to light.
A relevant analogue for studying atmospheric reactivity is the 2-ethyl-hydroxycyclohexadienyl radical, an adduct formed from the reaction of ethylbenzene (B125841) with a hydroxyl radical (•OH). mdpi.com DFT calculations have been used to map the potential energy surface for the subsequent reactions of this adduct with molecular oxygen (O₂) and nitrogen dioxide (NO₂). mdpi.com These studies show that the primary reaction with O₂ involves hydrogen abstraction, leading to the formation of ethyl-phenol. In the presence of NO₂, the dominant pathway is the addition of NO₂ to the ring, forming nitro-ethylbenzene. mdpi.com Such computational models provide rate constants and identify the most favorable reaction products under different atmospheric conditions.
The photochemical behavior of hydroxybenzoic acids often involves degradation initiated by photolytically generated hydroxyl radicals, a key species in advanced oxidation processes. researchgate.net Theoretical studies on the degradation of 2-hydroxybenzoic acid (salicylic acid) show that the process follows first-order kinetics. researchgate.net The mechanism involves the addition of •OH to the aromatic ring, leading to hydroxylation and subsequent ring-opening, ultimately mineralizing the compound. Computational models can help identify the initial sites of radical attack and the subsequent intermediates formed during degradation.
| Reactant(s) | Reaction Type | Major Product(s) | Computational Method |
|---|---|---|---|
| Ethylbenzene-OH Adduct + O₂ | Hydrogen Abstraction | Ethyl-phenol | Density Functional Theory (DFT) mdpi.com |
| Ethylbenzene-OH Adduct + NO₂ | Radical Addition | Nitro-ethylbenzene | Density Functional Theory (DFT) mdpi.com |
| 2-Hydroxybenzoic Acid + •OH | Hydroxylation / Ring Opening | Hydroxylated intermediates, aliphatic acids | Kinetic Modeling researchgate.net |
Prediction of Structure-Activity Relationships through In Silico Approaches
Quantitative Structure-Activity Relationship (QSAR) is an in silico approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models allow for the prediction of a compound's activity before it is synthesized, saving time and resources in the discovery of new therapeutic agents. nih.gov
To build a QSAR model for analogues of this compound, a dataset of similar molecules with experimentally measured biological activity (e.g., antimicrobial potency) is required. thieme-connect.com For each molecule in the series, a set of numerical parameters, or "molecular descriptors," is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. researchgate.net
Common classes of descriptors include:
Topological: Describe the atomic connectivity and shape of the molecule (e.g., Balaban index, molecular connectivity indices). thieme-connect.com
Electronic: Quantify the electronic environment (e.g., partial charges, dipole moment, HOMO/LUMO energies).
Steric/Shape: Describe the three-dimensional size and shape of the molecule (e.g., Kier's shape indices, molecular volume). nih.gov
Hydrophobic: Relate to the molecule's partitioning between water and oil (e.g., LogP).
Using statistical methods like multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM), a mathematical equation is generated that links the descriptors to the activity. researchgate.net
More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), generate 3D contour maps around an aligned set of molecules. scispace.com These maps highlight regions where steric bulk, positive electrostatic potential, or hydrogen-bonding features are predicted to increase or decrease biological activity, providing intuitive visual guidance for designing more potent analogues. researchgate.net
| Descriptor Class | Example Descriptor | Property Encoded |
|---|---|---|
| Topological | Valence molecular connectivity index (¹χv) | Molecular size, branching, and valence electron information. thieme-connect.com |
| Shape | Kier's alpha first order shape index (κα1) | Attributes of molecular shape relative to star and linear graphs. nih.gov |
| Electronic | Dipole Moment | Overall polarity of the molecule. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity and membrane permeability. |
| Quantum Chemical | LUMO Energy | Electron-accepting capability and reactivity. |
Future Research Directions and Applications in Sustainable Chemical Production and Bioremediation
Exploration of Undiscovered Biosynthetic Pathways for Novel Hydroxybenzoic Acid Derivatives
Currently, no natural biosynthetic pathway for 2-Ethyl-3-hydroxybenzoic acid has been documented. The biosynthesis of hydroxybenzoic acids in plants and microorganisms typically originates from primary metabolic precursors like chorismate or phenylalanine. dtic.mil For instance, 4-hydroxybenzoic acid is synthesized from chorismate via the enzyme chorismate lyase. The biosynthesis of alkylated aromatic compounds often involves specialized enzymes that introduce alkyl groups onto an aromatic scaffold.
Future research should focus on genome mining of diverse microorganisms, particularly those from environments contaminated with alkylated aromatic compounds, to identify novel enzymes and pathways. A potential biosynthetic route for this compound could involve the action of a specific ethyltransferase on a 3-hydroxybenzoic acid precursor or the hydroxylation and subsequent carboxylation of an ethylphenol. The discovery of such pathways could enable the sustainable production of a wide array of novel hydroxybenzoic acid derivatives with unique properties.
Table 1: Potential Precursors and Enzyme Classes for the Biosynthesis of this compound
| Potential Precursor | Required Enzyme Class | Potential Microbial Source |
| 3-Hydroxybenzoic acid | Ethyltransferase | Actinomycetes, Pseudomonas sp. |
| Ethylbenzene (B125841) | Dioxygenase, Dehydrogenase, Carboxylase | Rhodococcus sp., Burkholderia sp. |
| 2-Ethylphenol | Hydroxylase, Carboxylase | Fungi, Bacteria from contaminated soils |
Design and Optimization of Integrated Biocatalytic and Chemo-Enzymatic Synthesis Routes
The chemical synthesis of this compound has been described in patent literature, often involving multi-step processes with potentially harsh conditions. google.comgoogle.com Chemo-enzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions, offers a more sustainable alternative.
Future research in this area should aim to develop integrated biocatalytic and chemo-enzymatic routes. For example, a microbial fermentation could be engineered to produce a precursor like 3-hydroxybenzoic acid, which is then selectively ethylated in a subsequent enzymatic or chemical step. Alternatively, enzymes could be employed for the regioselective hydroxylation of 2-ethylbenzoic acid. The optimization of such integrated systems would involve screening for robust enzymes, reaction engineering to ensure compatibility between steps, and the development of efficient product recovery methods.
Table 2: Potential Chemo-Enzymatic Synthesis Strategies for this compound
| Strategy | Key Biocatalytic Step | Key Chemical Step | Potential Advantages |
| Precursor Biosynthesis | Microbial production of 3-hydroxybenzoic acid | Regioselective ethylation | Use of renewable feedstocks |
| Regioselective Hydroxylation | Enzymatic hydroxylation of 2-ethylbenzoic acid | Not applicable | High selectivity, mild conditions |
| Carboxylation of Ethylphenol | Enzymatic carboxylation of 2-ethylphenol | Not applicable | Atom-efficient, potential for CO2 utilization |
Advanced Understanding of Environmental Fate and Targeted Bioremediation Strategies for Substituted Benzoic Acids
The environmental fate of this compound is not currently documented. However, the fate of related compounds, such as alkylphenols and other substituted benzoic acids, is influenced by factors like microbial degradation, sorption to soil and sediment, and potential for bioaccumulation. nih.govresearchgate.netservice.gov.uk Alkylphenols, for instance, can be persistent and exhibit endocrine-disrupting effects. aku.edu.trgreenspec.co.uk
Future research should investigate the biodegradability of this compound under various environmental conditions. Identifying microbial strains capable of degrading this compound is crucial for developing targeted bioremediation strategies. The degradation pathways for substituted benzoic acids often involve initial hydroxylation followed by ring cleavage. researchgate.netnih.govnih.gov Understanding the specific enzymes and genes involved in the degradation of this compound would enable the development of bioaugmentation or phytoremediation approaches for contaminated sites.
Table 3: Key Research Areas for the Environmental Fate and Bioremediation of this compound
| Research Area | Key Questions to Address | Potential Methodologies |
| Biodegradability | Is the compound readily biodegradable under aerobic and anaerobic conditions? What are the degradation products? | Respirometry, microcosm studies, analytical chemistry (GC-MS, LC-MS) |
| Microbial Degraders | Which microorganisms can utilize the compound as a carbon source? | Enrichment cultures, isolation and identification of degrading strains |
| Degradation Pathways | What are the enzymatic steps and genetic basis for its degradation? | Metabolite analysis, enzyme assays, genomic and transcriptomic analysis |
| Ecotoxicity | What is the toxicity of the compound and its degradation products to relevant organisms? | Standard ecotoxicological tests (e.g., with algae, daphnia, fish) |
Development of Structure-Guided Design Principles for New Chemical Entities based on Hydroxybenzoic Acid Scaffolds
The hydroxybenzoic acid scaffold is a common feature in a variety of biologically active compounds and is considered a valuable starting point in drug discovery. nih.govresearchgate.net For example, salicylic (B10762653) acid (2-hydroxybenzoic acid) and its derivatives have well-known anti-inflammatory and analgesic properties. nih.govmdpi.com The substitution pattern on the aromatic ring can significantly influence the biological activity and pharmacokinetic properties of these compounds.
While this compound has been mentioned as an intermediate in the synthesis of HIV protease inhibitors, its potential as a lead scaffold for other therapeutic targets has not been explored. google.com Future research should involve the synthesis of a library of derivatives of this compound and their screening against a range of biological targets. Structure-activity relationship (SAR) studies, coupled with computational modeling, could elucidate the key structural features responsible for any observed activity and guide the design of more potent and selective new chemical entities. The ethyl group, for instance, can provide beneficial hydrophobic interactions within a target's binding pocket.
Q & A
Q. What are the common laboratory synthesis methods for 2-Ethyl-3-hydroxybenzoic acid?
- Methodological Answer : Two primary approaches are used:
Q. Chemical Synthesis :
- Kolbe-Schmitt Carboxylation : Reacting 3-ethylphenol with CO₂ under high pressure and temperature (120–140°C) in the presence of a base (e.g., potassium hydroxide) .
- Esterification/Decarboxylation : Ethylation of 3-hydroxybenzoic acid derivatives followed by hydrolysis. For example, methyl 3-hydroxybenzoate can be ethylated using ethyl bromide and a catalyst like NaH, followed by acid hydrolysis .
Q. Enzymatic Routes :
- Microbial or fungal enzymes (e.g., Pseudomonas spp.) catalyze regioselective hydroxylation of ethyl-substituted benzoic acids. Optimization of pH (6.5–7.5) and temperature (30–37°C) is critical for yield .
Table 1 : Comparison of Synthesis Methods
| Method | Yield (%) | Key Conditions | Advantages |
|---|---|---|---|
| Kolbe-Schmitt | 60–75 | 140°C, KOH, CO₂ pressure | Scalable, established |
| Enzymatic Hydroxylation | 40–55 | 37°C, pH 7.0, 48h incubation | Eco-friendly, regioselective |
Q. Which analytical techniques are standard for characterizing this compound?
- Methodological Answer :
- HPLC/UHPLC : Reversed-phase C18 columns (e.g., Ascentis® Express) with mobile phases like methanol:water (70:30) and UV detection at 254 nm for purity analysis .
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies substituents: δ 12.5 (COOH), 10.8 (-OH), 2.5–3.0 (ethyl CH₂) .
- Mass Spectrometry (LC-MS) : ESI-negative mode confirms molecular ion [M-H]⁻ at m/z 180.1 .
Q. What biological activities are associated with this compound?
- Methodological Answer :
- Anti-inflammatory Activity : Inhibits COX-2 (IC₅₀ ~15 µM) via competitive binding, assessed using RAW 264.7 macrophage assays .
- Antimicrobial Effects : MIC values of 32 µg/mL against S. aureus in broth microdilution assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis yields or bioactivity data?
- Methodological Answer :
- Root-Cause Analysis : Compare reaction parameters (e.g., solvent purity, catalyst batch) across studies. For example, trace water in solvents can reduce yields by 20% in Kolbe-Schmitt reactions .
- Statistical Meta-Analysis : Use tools like PRISMA to aggregate data from ≥10 studies, identifying outliers via Grubbs’ test (α=0.05) .
Q. What strategies optimize enzymatic synthesis for higher regioselectivity and yield?
- Methodological Answer :
- Directed Evolution : Mutagenesis of P450 monooxygenases to enhance substrate binding. A T248V mutation increased conversion efficiency by 35% .
- Co-Solvent Engineering : Adding 10% DMSO improves enzyme stability, prolonging activity by 3-fold .
Q. How do structural modifications (e.g., halogenation) alter the bioactivity of this compound?
- Methodological Answer :
- Fluorination at C-5 : Increases COX-2 inhibition (IC₅₀ ~8 µM) but reduces solubility. Synthesized via electrophilic substitution using ClF₃ .
- Bromination at C-4 : Enhances antimicrobial activity (MIC 16 µg/mL) but introduces photodegradation risks. Assess stability under UV light (λ=254 nm) .
Q. What advanced techniques address impurity profiling in this compound samples?
- Methodological Answer :
- 2D-LC/MS/MS : Resolves co-eluting impurities (e.g., 3-ethylsalicylic acid) using a phenyl-hexyl column (2.1 × 150 mm, 1.7 µm) with a 0.1% formic acid gradient .
- X-ray Crystallography : Confirms stereochemical purity; unit cell parameters (a=8.2 Å, b=10.5 Å) distinguish polymorphs .
Q. How can computational modeling predict the metabolic pathways of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDE) for hydroxyl groups (BDE ~85 kcal/mol), predicting glucuronidation sites .
- Molecular Dynamics (MD) : Simulates CYP450 binding affinities (ΔG = -9.2 kcal/mol) to identify detoxification pathways .
Methodological Notes
- Safety : Use PPE (gloves, goggles) due to skin irritation risks (Skin Irrit. Category 2) .
- Storage : Store at 2–8°C in amber vials to prevent photodegradation; shelf-life ≥2 years under N₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
